Cas no 1234616-79-5 (3H-imidazo[4,5-c]pyridine-7-carbonitrile)
![3H-imidazo[4,5-c]pyridine-7-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1234616-79-5x500.png)
3H-imidazo[4,5-c]pyridine-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3H-imidazo[4,5-c]pyridine-7-carbonitrile
- P13438
- DB-122716
- 7-CYANO-1H-IMIDAZO[4,5-C]PYRIDINE
- SCHEMBL11296434
- CS-0055231
- AXYVPDVEYSWSAC-UHFFFAOYSA-N
- 1234616-79-5
- PB22841
- DTXSID801276797
- BS-19554
-
- MDL: MFCD23105801
- インチ: 1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11)
- InChIKey: AXYVPDVEYSWSAC-UHFFFAOYSA-N
- ほほえんだ: N1C=NC2C(C#N)=CN=CC1=2
計算された属性
- せいみつぶんしりょう: 144.043596145g/mol
- どういたいしつりょう: 144.043596145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 65.4Ų
3H-imidazo[4,5-c]pyridine-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02857-5G |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 95% | 5g |
¥ 9,603.00 | 2023-03-31 | |
Chemenu | CM269542-100mg |
3H-Imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 95+% | 100mg |
$347 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125871-500mg |
3H-Imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 98% | 500mg |
¥3910.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125871-1g |
3H-Imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 98% | 1g |
¥5238.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1095830-500MG |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 97% | 500mg |
$415 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02857-500MG |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 95% | 500MG |
¥ 2,560.00 | 2023-03-31 | |
eNovation Chemicals LLC | Y1095830-1G |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 97% | 1g |
$520 | 2024-05-23 | |
eNovation Chemicals LLC | Y1095830-10G |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 97% | 10g |
$2510 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02857-1G |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 95% | 1g |
¥ 3,201.00 | 2023-03-31 | |
eNovation Chemicals LLC | Y1095830-500mg |
3H-imidazo[4,5-c]pyridine-7-carbonitrile |
1234616-79-5 | 97% | 500mg |
$415 | 2025-02-20 |
3H-imidazo[4,5-c]pyridine-7-carbonitrile 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
3H-imidazo[4,5-c]pyridine-7-carbonitrileに関する追加情報
3H-imidazo[4,5-c]pyridine-7-carbonitrile (CAS No. 1234616-79-5): An Emerging Compound in Medicinal Chemistry
3H-imidazo[4,5-c]pyridine-7-carbonitrile (CAS No. 1234616-79-5) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The structure of 3H-imidazo[4,5-c]pyridine-7-carbonitrile features a fused imidazole and pyridine ring system with a cyano group at the 7-position. This arrangement provides a rigid and planar structure that can interact effectively with various biological targets. The cyano group, in particular, is a key functional group that contributes to the compound's pharmacological profile by enhancing its binding affinity and selectivity.
Recent research has highlighted the potential of 3H-imidazo[4,5-c]pyridine-7-carbonitrile in several therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3H-imidazo[4,5-c]pyridine-7-carbonitrile has also been investigated for its antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza and hepatitis C virus (HCV). The mechanism of action involves interfering with viral entry and replication processes, making it a valuable lead for the development of antiviral drugs.
The anticancer potential of 3H-imidazo[4,5-c]pyridine-7-carbonitrile has also been explored. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 3H-imidazo[4,5-c]pyridine-7-carbonitrile could be a potential therapeutic agent for treating cancers such as lung cancer and breast cancer.
Furthermore, the pharmacokinetic properties of 3H-imidazo[4,5-c]pyridine-7-carbonitrile have been studied to ensure its suitability for clinical applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development.
To further enhance the therapeutic potential of 3H-imidazo[4,5-c]pyridine-7-carbonitrile, researchers are exploring various chemical modifications to optimize its pharmacological profile. For example, substituting different functional groups at various positions on the imidazopyridine scaffold can improve its potency and selectivity for specific targets.
Clinical trials are currently underway to evaluate the safety and efficacy of 3H-imidazo[4,5-c]pyridine-7-carbonitrile in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 3H-imidazo[4,5-c]pyridine-7-carbonitrile (CAS No. 1234616-79-5) is an emerging compound with a wide range of potential therapeutic applications. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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